molecular formula C19H32N2O2 B6056950 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

カタログ番号 B6056950
分子量: 320.5 g/mol
InChIキー: XKYVDCBCGHODLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BCT-197, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. BCT-197 is a spirocyclic compound that belongs to the class of diazaspiro compounds. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases.

作用機序

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its anti-inflammatory and anti-fibrotic effects through the inhibition of the TGF-β signaling pathway. TGF-β is a cytokine that plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one inhibits the activation of TGF-β receptors, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit anti-inflammatory and anti-fibrotic effects in various in vitro and in vivo models. In animal models of idiopathic pulmonary fibrosis and liver fibrosis, 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the extent of fibrosis and improve lung and liver function. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, indicating its potential as an anti-inflammatory agent.

実験室実験の利点と制限

The advantages of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its specificity for the TGF-β signaling pathway, its anti-inflammatory and anti-fibrotic properties, and its potential therapeutic applications. However, the limitations of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in animal models and humans. Additionally, the potential therapeutic applications of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in other diseases, such as cancer and cardiovascular diseases, should be explored. Finally, the development of novel analogs of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one with improved solubility and stability may further enhance its therapeutic potential.

合成法

The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclohexylmethylamine derivative with a butyryl chloride derivative, followed by a cyclization reaction. The final product is obtained through a purification process using column chromatography. The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been optimized to improve the yield and purity of the compound.

科学的研究の応用

2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases such as idiopathic pulmonary fibrosis, liver fibrosis, and chronic obstructive pulmonary disease. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.

特性

IUPAC Name

2-butanoyl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-2-7-17(22)21-13-11-19(15-21)10-6-12-20(18(19)23)14-16-8-4-3-5-9-16/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYVDCBCGHODLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。